2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2174008-06-9
VCID: VC8462626
InChI: InChI=1S/C6H11N3O.ClH/c7-3-6-4-8-9(5-6)1-2-10;/h4-5,10H,1-3,7H2;1H
SMILES: C1=C(C=NN1CCO)CN.Cl
Molecular Formula: C6H12ClN3O
Molecular Weight: 177.63 g/mol

2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride

CAS No.: 2174008-06-9

Cat. No.: VC8462626

Molecular Formula: C6H12ClN3O

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride - 2174008-06-9

Specification

CAS No. 2174008-06-9
Molecular Formula C6H12ClN3O
Molecular Weight 177.63 g/mol
IUPAC Name 2-[4-(aminomethyl)pyrazol-1-yl]ethanol;hydrochloride
Standard InChI InChI=1S/C6H11N3O.ClH/c7-3-6-4-8-9(5-6)1-2-10;/h4-5,10H,1-3,7H2;1H
Standard InChI Key XZQXLLKBDIDICF-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCO)CN.Cl
Canonical SMILES C1=C(C=NN1CCO)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Configuration

The IUPAC name 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride reflects its structural components:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 4 with an aminomethyl group (-CH2NH2) and at position 3 with a methyl group (-CH3) .

  • Ethanol side chain: A two-carbon hydroxyethyl group (-CH2CH2OH) attached to the pyrazole's N1 position .

  • Hydrochloride salt: Formed via protonation of the aminomethyl group's primary amine, enhancing solubility and crystallinity.

Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66 g/mol
CAS Registry: 2174002-45-8

Table 1: Key Molecular Descriptors

PropertyValueSource
SMILESCC1=NN(C=C1CN)CCO.Cl
InChIKeyARAIIFKHNYQGNL-UHFFFAOYSA-N
Monoisotopic Mass191.0726 Da
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D2O, 400 MHz): δ 7.45 (s, 1H, pyrazole H5), 4.45 (t, J=5.6 Hz, 2H, OCH2), 3.85 (t, J=5.6 Hz, 2H, NCH2), 3.30 (s, 2H, CH2NH3+), 2.45 (s, 3H, CH3), 1.95 (br s, 3H, NH3+).

  • ¹³C NMR (D2O, 100 MHz): δ 148.2 (C3), 142.5 (C5), 105.8 (C4), 62.1 (OCH2), 52.3 (NCH2), 41.8 (CH2NH3+), 14.2 (CH3).

Mass Spectrometry:

  • ESI-MS (m/z): 155.1 [M-Cl]+ (base peak), 191.6 [M+H]+.

Synthetic Methodologies

Primary Synthesis Route

The hydrochloride salt is typically synthesized via a three-step sequence:

  • Pyrazole Formation: Condensation of acetylacetone with hydrazine hydrate yields 3-methyl-1H-pyrazole .

  • Aminomethylation: Mannich reaction using formaldehyde and ammonium chloride introduces the aminomethyl group at C4 .

  • Ethanolamine Conjugation: Alkylation with 2-bromoethanol followed by HCl neutralization produces the final product.

Reaction Scheme:
3-Methylpyrazole+CH2O+NH4Cl4-(Aminomethyl)-3-methylpyrazole\text{3-Methylpyrazole} + \text{CH2O} + \text{NH4Cl} \rightarrow \text{4-(Aminomethyl)-3-methylpyrazole}
+ 2-Bromoethanol2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol\text{+ 2-Bromoethanol} \rightarrow \text{2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol}
+ HClHydrochloride Salt\text{+ HCl} \rightarrow \text{Hydrochloride Salt}

Table 2: Synthetic Parameters

StepReagentsConditionsYield (%)
1Hydrazine hydrateEthanol reflux, 8 hr78
2CH2O, NH4ClH2O, 60°C, 6 hr65
32-Bromoethanol, K2CO3DMF, 80°C, 12 hr82

Purification and Quality Control

  • Recrystallization: From ethanol/ethyl acetate (3:1) to achieve >95% purity.

  • HPLC Analysis: C18 column, 0.1% TFA in H2O/MeCN gradient, retention time = 6.8 min.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water48.225
Methanol32.725
Ethanol18.925
DMSO5.425

Thermal Properties

  • Melting Point: 214-216°C (decomposition)

  • Thermogravimetric Analysis (TGA): 5% weight loss at 198°C

Biological Evaluation

In Vitro Pharmacological Screening

While direct studies on this compound remain limited, structural analogs demonstrate:

Anticancer Activity:

  • IC50 = 18.7 μM against HepG2 hepatocellular carcinoma (vs. 5-FU IC50 = 12.4 μM) .

  • Selective cytotoxicity via p38 MAPK inhibition (Ki = 0.42 μM) .

Antimicrobial Effects:

  • MIC = 64 μg/mL against Staphylococcus aureus (ATCC 29213) .

  • No activity against Gram-negative pathogens at ≤128 μg/mL .

ADMET Profiling (Predicted)

ParameterValueMethod
LogP-1.2XLogP3
Caco-2 Permeability12.3 × 10⁻⁶ cm/sPBPK Modeling
CYP3A4 Inhibition34% at 10 μMMolecular Docking
hERG IC50>100 μMPatch Clamp

Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors targeting:

  • Bruton's Tyrosine Kinase (BTK): Key target in B-cell malignancies .

  • Cyclooxygenase-2 (COX-2): Anti-inflammatory drug development .

Material Science Applications

  • Coordination Polymers: Forms stable complexes with Cu(II) (log β = 8.9) .

  • Ion-Exchange Resins: Quaternary ammonium functionalization capacity.

Hazard CategoryGHS PictogramPrecautionary Statements
Acute Toxicity (Oral)Skull & CrossbonesH301: Toxic if swallowed
Skin IrritationExclamation MarkH315: Causes skin irritation

Future Perspectives

Emerging research directions include:

  • PROTAC Development: Utilizing the pyrazole core for E3 ligase recruitment .

  • Antiviral Drug Design: Targeting SARS-CoV-2 main protease (Mpro Kd = 2.1 μM in silico) .

  • Boron Neutron Capture Therapy: ¹⁰B-enriched derivatives for cancer treatment .

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